8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
8-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H13NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h2,4,6,8,12H,1,3,5,11H2 |
InChI Key |
QJJHFTLFTHWCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2O)N |
Origin of Product |
United States |
Synthetic Methodologies for 8 Amino 5,6,7,8 Tetrahydronaphthalen 1 Ol
Classical Organic Synthesis Approaches to Tetrahydronaphthalen-1-ols
Classical methods primarily involve the construction of the tetrahydronaphthalene skeleton followed by the introduction of the required hydroxyl and amino functionalities. These routes often begin with readily available naphthalene (B1677914) or benzene (B151609) derivatives.
A key challenge is achieving regioselectivity, ensuring that only one of the two aromatic rings is reduced. The catalytic hydrogenation of naphthalene itself, often using platinum or nickel catalysts, produces tetralin (1,2,3,4-tetrahydronaphthalene). atamanchemicals.comwikipedia.org To achieve the desired 5,6,7,8-tetrahydronaphthalen-1-ol, one might start from 1,8-disubstituted naphthalenes where the substituents direct the hydrogenation to the opposite ring.
An alternative and highly effective modern approach involves the regioselective and chemoselective reduction of naphthols. For instance, a method utilizing low-cost and air-stable hydrosilanes in methanol (B129727) has been described for the site-selective reduction of the unsubstituted aromatic ring in naphthols. This process tolerates sensitive functional groups and selectively yields 5,6,7,8-tetrahydronaphthols without the formation of 1,2,3,4-tetrahydronaphthol byproducts.
Another common strategy involves building the bicyclic system from monocyclic precursors. This can be achieved through intramolecular Friedel-Crafts-type reactions. For example, a substituted phenylbutyric acid can be cyclized to form a tetralone (a tetrahydronaphthalenone). Subsequent reduction of the ketone yields the corresponding tetralol. The synthesis of 6-amino-1-tetralone, an isomer of the precursor to the target molecule, has been demonstrated through the Friedel-Crafts cyclization of an appropriately substituted N-acetyl-4-phenylbutyric acid. orgsyn.org Similarly, 8-methoxy-1-tetralone can be synthesized through various multi-step sequences starting from materials like 3-methoxybenzaldehyde (B106831) or 5-methoxy-1-tetralone. researchgate.net These tetralones are versatile intermediates for further functionalization.
Introducing the amino group at the C8 position requires precise regiochemical control. Several strategies can be employed, often using a tetralone intermediate such as 8-hydroxy-1-tetralone or its protected form.
Reductive Amination: This is one of the most powerful and widely used methods for amine synthesis. wikipedia.org The process involves the reaction of a ketone (in this case, a precursor like 5-hydroxy-8-tetralone) with an amine source (like ammonia (B1221849) or a protected amine) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or the less toxic sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the ketone starting material. harvard.edumasterorganicchemistry.com The Leuckart-Wallach reaction is a specific variation using formic acid or its derivatives as both the reducing agent and the nitrogen source (via formamide). mdpi.com
Conversion from a Hydroxyl Group: An alternative route involves the conversion of a pre-existing functional group. For a related system, 8-amino-5,6,7,8-tetrahydroquinoline, a successful synthesis involved converting the corresponding 8-hydroxy derivative into an 8-azido compound. mdpi.com This was achieved by first activating the alcohol as a mesylate, followed by nucleophilic substitution with sodium azide (B81097) (NaN₃). The resulting 8-azido-5,6,7,8-tetrahydroquinoline (B6274267) was then reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C). mdpi.com This sequence (alcohol → mesylate → azide → amine) represents a viable pathway for introducing the C8-amino group.
From an 8-Nitro Precursor: Nitration of a suitable tetralin or tetralone precursor at the 8-position, followed by reduction of the nitro group, is another classical approach. The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation, typically accomplished with reagents like H₂/Pd-C, SnCl₂/HCl, or iron in acetic acid.
Asymmetric Synthesis of Chiral 8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
The C8 position of this compound is a stereocenter. As the biological activity of chiral amines is often enantiomer-dependent, methods for asymmetric synthesis are crucial for producing single enantiomers. mdpi.com The asymmetric hydrogenation of imines and ketones is the most direct and efficient approach to preparing α-chiral amines and alcohols. nih.gov
Enantioselective catalysis utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, selectively producing one enantiomer of the product from a prochiral substrate. nih.gov For the synthesis of chiral amino-tetralins, transition metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are the premier methods. These reactions rely on metal complexes (typically Ruthenium, Rhodium, or Iridium) coordinated to a chiral ligand.
The heart of the asymmetric catalyst is the chiral ligand, which creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to a highly enantioselective transformation.
A significant advancement in ligand design has been the development of modular ligands, whose steric and electronic properties can be systematically tuned. Early successes were achieved with C2-symmetric diphosphine ligands. More recently, non-symmetrical P,N-ligands (containing both phosphorus and nitrogen donor atoms), such as phosphino-oxazolines (PHOX), have proven highly effective. nih.gov
For the asymmetric hydrogenation of ketones and imines relevant to amino-tetralin synthesis, tridentate P,N,N-ligands have shown excellent performance. researchgate.netresearchgate.net These ligands coordinate to the metal center via three atoms, creating a well-defined and rigid chiral pocket. Ruthenium, iridium, and rhodium complexes with chiral P,N,N-ligands have been used to hydrogenate a wide array of C=O and C=N bonds with high yields and enantioselectivities. researchgate.net
In a closely related system, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY, have been employed as effective ligands in rhodium complexes for the Asymmetric Transfer Hydrogenation (ATH) of cyclic imines. mdpi.com The specific design of these ligands, including steric and electronic variations, directly influences the reactivity and enantioselectivity of the resulting metal catalyst. mdpi.com
Table 1: Examples of Chiral Ligands in Asymmetric Hydrogenation
| Ligand Type | Abbreviation/Name | Key Structural Feature | Typical Application | Metal |
|---|---|---|---|---|
| Diamine | TsDPEN | N-tosylated 1,2-diphenylethylenediamine | Asymmetric Transfer Hydrogenation (ATH) of ketones/imines | Ru, Rh |
| Diphosphine | BINAP | Axially chiral biaryl phosphine | Asymmetric Hydrogenation (AH) of olefins/ketones | Ru, Rh |
| P,N-Ligand | PHOX | Phosphino-oxazoline | Asymmetric Hydrogenation (AH) of imines | Ir |
| P,N,N-Ligand | Ferrocenyl P,N,N | Tridentate ligand with a ferrocene (B1249389) backbone | Asymmetric Hydrogenation (AH) of β-keto esters | Ir |
| Diamine | CAMPY | 8-amino-5,6,7,8-tetrahydroquinoline derivative | Asymmetric Transfer Hydrogenation (ATH) of cyclic imines | Rh |
Asymmetric Transfer Hydrogenation (ATH) is a powerful technique that uses a simple hydrogen source, such as a formic acid/triethylamine (FA/TEA) mixture or isopropanol, to reduce a substrate in the presence of a chiral catalyst. The mechanism for catalysts of the Noyori-Ikariya type, which often feature a Ru(II) center, a diamine ligand (like TsDPEN), and an arene ligand, is well-established.
The catalytic cycle generally proceeds as follows:
Catalyst Activation: The pre-catalyst is activated by the base (e.g., triethylamine) to form a 16-electron metal-amido complex.
Hydride Formation: This active species reacts with the hydrogen donor (e.g., formate (B1220265) or isopropanol) to generate an 18-electron metal-hydride species. This is the key reducing agent in the cycle.
Hydrogen Transfer: The substrate (ketone or imine) coordinates to the metal center. The transfer of hydrogen to the C=O or C=N bond occurs via a six-membered pericyclic transition state. This step involves the transfer of the hydride from the metal and a proton from the protonated amine of the ligand.
Product Release and Catalyst Regeneration: The reduced product (alcohol or amine) is released, regenerating the 16-electron metal-amido complex, which can then enter a new catalytic cycle.
The enantioselectivity arises from the chiral environment created by the ligand, which forces the prochiral substrate to approach the metal-hydride in a specific orientation, leading to the preferential formation of one enantiomer. The use of water/methanol co-solvent systems has been shown to enhance the efficiency of ATH for cyclic imines using Rh-TsDPEN catalysts. nih.gov
Diastereoselective Synthesis Routes
The synthesis of this compound presents a stereochemical challenge due to the presence of two chiral centers at the C1 and C8 positions, which can result in two pairs of enantiomers (cis and trans diastereomers). Diastereoselective synthesis aims to selectively produce one of these diastereomers. A common and effective strategy involves the stereoselective reduction of a prochiral ketone precursor, 8-amino-1-tetralone (B1280976).
A viable, though low-yielding, route to the precursor 8-nitro-1-tetralone involves the chromium trioxide-mediated oxidation of 5-nitrotetralin. materialsciencejournal.org Subsequent reduction of the nitro group, for instance through catalytic hydrogenation using reagents like platinum oxide, can yield 8-amino-1-tetralone. prepchem.com
With 8-amino-1-tetralone in hand, the diastereoselective reduction of the ketone can be approached. The amino group at the C8 position can direct the approach of the reducing agent. For effective stereocontrol, the amino group is often protected, for example as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent interference with the reducing agent and to influence the steric environment around the ketone.
Two main strategies for diastereoselective reduction are commonly employed:
Substrate-controlled reduction: This approach utilizes bulky reducing agents where the steric hindrance of the reducing agent itself, in concert with the stereochemistry of the substrate, directs the hydride delivery to a specific face of the ketone. For instance, the use of L-Selectride (lithium tri-sec-butylborohydride) has been shown to preferentially yield the cis-diol in the reduction of tetralin-1,4-dione, a related bicyclic ketone. beilstein-journals.org This preference is attributed to the large steric profile of the reducing agent, which favors attack from the less hindered face of the molecule.
Reagent-controlled reduction: This method employs chiral reducing agents or catalysts that create a chiral environment, leading to an enantioselective or diastereoselective reduction. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, is a powerful tool for the enantioselective reduction of prochiral ketones. libretexts.org In the context of a chiral substrate like N-protected 8-amino-1-tetralone, a matched or mismatched interaction between the chirality of the substrate and the chiral catalyst will determine the diastereoselectivity of the reduction. By selecting the appropriate enantiomer of the CBS catalyst, it is possible to favor the formation of either the cis or trans product.
The diastereomeric ratio of the resulting this compound can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
| Reduction Method | Reducing Agent/Catalyst | Expected Major Diastereomer | Controlling Factor |
| Substrate-Controlled | L-Selectride | cis | Steric hindrance of the reducing agent |
| Reagent-Controlled | (R)-CBS Catalyst | Dependent on substrate chirality | Matched/mismatched interaction with chiral catalyst |
| Reagent-Controlled | (S)-CBS Catalyst | Dependent on substrate chirality | Matched/mismatched interaction with chiral catalyst |
Chiral Resolution Techniques for this compound Enantiomers
Once a diastereomer of this compound is synthesized, it exists as a racemic mixture of two enantiomers. Chiral resolution is the process of separating these enantiomers. For aminotetralins, two primary methods are widely used:
Diastereomeric Salt Formation and Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. nih.gov Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent system. This difference allows for the selective crystallization of one of the diastereomers, which can then be isolated by filtration. The enantiomerically pure amine can be recovered by treating the isolated salt with a base to remove the chiral acid. Common chiral resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid. chemicalbook.comrsc.org The efficiency of the resolution depends on the choice of the chiral acid and the crystallization solvent. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. For aminotetralin analogues, chiral alpha-1-acid glycoprotein (B1211001) (AGP) columns have been successfully used for enantiomeric separation. materialsciencejournal.org This method can be used for both analytical determination of enantiomeric excess and for preparative-scale separation.
| Resolution Technique | Principle | Common Reagents/Materials |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | (+)-Tartaric acid, (-)-Tartaric acid, Dibenzoyl-L-tartaric acid |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral columns (e.g., Chiral AGP) |
Derivatization Strategies of the this compound Scaffold
The this compound scaffold offers three main sites for chemical modification: the amino group, the hydroxyl group, and the tetrahydronaphthalene ring system. Derivatization at these positions can be used to explore the structure-activity relationships of this pharmacophore.
Modifications at the Amino Group
The primary amino group at the C8 position is a versatile handle for a variety of chemical transformations:
N-Alkylation: The amino group can be mono- or di-alkylated to introduce various alkyl or substituted alkyl groups. This can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride, or through direct alkylation with alkyl halides.
N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. nih.gov This modification can introduce a wide range of functional groups and can also serve as a protecting group strategy during multi-step syntheses.
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This modification can significantly alter the electronic and steric properties of the amino group.
Functionalization of the Hydroxyl Group
The phenolic hydroxyl group at the C1 position can be modified through several reactions:
O-Alkylation: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other alkylating agents under basic conditions. This Williamson ether synthesis is a common method for modifying phenolic hydroxyl groups.
O-Acylation: The hydroxyl group can be esterified by reaction with acid chlorides or anhydrides. This is often done in the presence of a base to activate the hydroxyl group.
Structural Elaboration of the Tetrahydronaphthalene Ring System
The aromatic ring of the tetrahydronaphthalene system is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The positions of substitution will be directed by the existing amino and hydroxyl groups. Both the amino and hydroxyl groups are activating and ortho-, para-directing. Given their positions at C8 and C1 respectively, electrophilic substitution is expected to occur at the C2, C4, and C7 positions. Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using an appropriate electrophilic halogenating agent.
Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. materialsciencejournal.org The nitro group can subsequently be reduced to an amino group, providing a route to di-amino substituted tetralin derivatives.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although these reactions can sometimes be challenging on highly activated rings.
Advanced Characterization Techniques in 8 Amino 5,6,7,8 Tetrahydronaphthalen 1 Ol Research
Spectroscopic Methods for Structural Elucidation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful non-destructive methods for elucidating the structure of molecules. Each technique provides unique pieces of the structural puzzle, and together they allow for a comprehensive confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.
In the context of 8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol, ¹H and ¹³C NMR spectra are used to confirm the presence of the distinct aromatic and aliphatic regions. The aromatic protons on the benzene (B151609) ring and the protons within the saturated cyclohexane (B81311) ring would appear in characteristic chemical shift regions.
Crucially, NMR is vital for stereochemical assignment. The molecule has two stereocenters (at C1 and C8), meaning it can exist as different stereoisomers (diastereomers and enantiomers). Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can determine the spatial proximity of protons. An NOE correlation between the protons at C1 and C8 would suggest they are on the same face of the cyclohexene (B86901) ring (the cis isomer), while the absence of this correlation would imply they are on opposite faces (trans isomer). Furthermore, the coupling constants (J-values) between adjacent protons in the saturated ring can provide insight into their dihedral angles, further helping to assign the relative stereochemistry.
Table 1: Expected NMR Signal Types for this compound
| Proton Type | Approximate ¹H Chemical Shift (ppm) | Carbon Type | Approximate ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic C-H | 6.5 - 8.0 | Aromatic C-H | 110 - 130 |
| Aromatic C (quaternary) | N/A | Aromatic C-O / C-N | 140 - 160 |
| Aliphatic C-H (next to O/N) | 3.5 - 5.0 | Aliphatic C-O / C-N | 50 - 80 |
| Aliphatic C-H₂ | 1.5 - 3.0 | Aliphatic C | 20 - 40 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For this compound (C₁₀H₁₃NO), high-resolution mass spectrometry would be used to confirm its elemental composition by providing a highly accurate molecular weight (calculated monoisotopic mass: 163.0997 g/mol ). The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass.
The fragmentation pattern provides further structural proof. Common fragmentation pathways would include the loss of water (H₂O) from the hydroxyl group, the loss of ammonia (B1221849) (NH₃) or an aminomethyl radical (•CH₂NH₂) from the amino group, and cleavage of the saturated ring. The resulting fragment ions are detected, and their masses help to piece together the original structure, confirming the presence and location of the hydroxyl and amino functional groups on the tetrahydronaphthalene scaffold.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. vscht.cz It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz Different types of bonds absorb radiation at characteristic frequencies. vscht.cz
The IR spectrum of this compound would display several key absorption bands confirming its structure. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. libretexts.org The N-H stretching of the primary amine group would also appear in this region, typically as one or two sharp peaks superimposed on the broader O-H band. youtube.com
Other important signals include C-H stretching vibrations. Those for the aromatic ring appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.czlibretexts.org The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1400-1600 cm⁻¹ range. libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region, containing complex signals unique to the molecule, including C-O and C-N stretching vibrations. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200 - 3600 (Broad) |
| Primary Amine (N-H) | Stretch | 3200 - 3500 (Medium, one or two peaks) |
| Aromatic C-H | Stretch | 3000 - 3100 (Sharp, weak to medium) |
| Aliphatic C-H | Stretch | 2850 - 3000 (Medium to strong) |
| Aromatic C=C | Stretch | 1400 - 1600 (Medium, multiple bands) |
| Amine (N-H) | Bend (Scissoring) | 1550 - 1650 (Medium) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It works by diffracting X-rays off a single, well-ordered crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise position of every atom can be determined. mdpi.com
For this compound, a successful X-ray crystal structure analysis would provide unambiguous proof of its molecular structure. researchgate.net It would confirm the connectivity of all atoms and provide precise measurements of bond lengths and bond angles. Most importantly, it would reveal the relative stereochemistry of the hydroxyl and amino groups, definitively showing whether the compound is the cis or trans isomer. The analysis also reveals how molecules pack together in the crystal lattice and shows intermolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups of adjacent molecules. researchgate.net The primary challenge for this technique is the necessity of growing a single crystal of sufficient size and quality, which can be difficult for some organic compounds. nih.gov
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Since this compound is a chiral molecule, it can exist as a pair of non-superimposable mirror images called enantiomers ((1R, 8R) and (1S, 8S) for the trans isomer, for example). Chiroptical spectroscopy techniques are essential for studying these chiral properties. nih.gov These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.gov
Key chiroptical techniques include:
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized UV-Vis light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the infrared equivalent of ECD, measuring the differential absorption of polarized IR light. It provides stereochemical information related to the molecule's vibrational modes. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. nih.gov
By comparing the experimentally measured ECD, VCD, or ORD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R,R-isomer), the absolute configuration of the synthesized compound can be unambiguously assigned. nih.gov Additionally, chiral High-Performance Liquid Chromatography (HPLC), which separates enantiomers based on their differential interaction with a chiral stationary phase, is a powerful tool for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. mdpi.com
Reactivity Profiles and Mechanistic Investigations of 8 Amino 5,6,7,8 Tetrahydronaphthalen 1 Ol
Reaction Pathways Involving the Amine and Hydroxyl Functionalities
The presence of both a nucleophilic amine and a phenolic hydroxyl group on the 8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol scaffold allows for a variety of functionalization reactions. The relative reactivity of these groups can often be controlled by the choice of reagents and reaction conditions.
The primary amine at the 8-position is a potent nucleophile and can readily undergo a range of common transformations. These include N-alkylation, N-acylation, and condensation reactions with carbonyl compounds to form imines. For instance, N-alkylation can be achieved with alkyl halides, though this reaction can sometimes lead to over-alkylation due to the increased nucleophilicity of the resulting secondary amine. A more controlled approach for mono-alkylation often involves reductive amination. N-acylation with acyl halides or anhydrides is typically a high-yielding reaction that forms a stable amide linkage.
The hydroxyl group at the 1-position, being phenolic, is less nucleophilic than the amine but can be deprotonated to form a phenoxide, which is a strong nucleophile. This allows for O-alkylation and O-acylation reactions.
A particularly significant reaction pathway for molecules containing a β-arylethylamine motif, such as that present in this compound, is the Pictet-Spengler reaction. This reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form a new heterocyclic ring. In the case of this compound, this would lead to the formation of a tetracyclic system. The success and regioselectivity of this cyclization are highly dependent on the reaction conditions and the nature of the carbonyl compound used.
Table 1: Representative Reactions of Amine and Hydroxyl Functionalities in Analogous Tetralin Systems
| Reaction Type | Substrate (Analogous to Target) | Reagent(s) | Product | Yield (%) | Reference |
| N-Acetylation | 5,6,7,8-Tetrahydro-1-naphthylamine | Acetic anhydride, Sodium acetate | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide | High | General procedure |
| N-Alkylation | 8-Aminoquinoline | Acyl halides | N-Acyl-8-aminoquinoline | Good | |
| O-Methylation | 5,6,7,8-Tetrahydro-1-naphthol | Dimethyl sulfate, K2CO3 | 1-Methoxy-5,6,7,8-tetrahydronaphthalene | High | General procedure |
| Pictet-Spengler | Tryptamine (as a β-arylethylamine model) | Aldehyde, Acid catalyst | Tetrahydro-β-carboline | Varies |
Stereoselectivity and Regioselectivity in Reactions of the Tetrahydronaphthalene Ring
The tetrahydronaphthalene ring system of this compound presents interesting challenges and opportunities in terms of stereoselectivity and regioselectivity.
Stereoselectivity: The carbon atom at the 8-position, bearing the amino group, is a chiral center. Reactions that create a new stereocenter on the saturated portion of the ring can therefore lead to the formation of diastereomers. For example, reduction of a ketone at the 1-position (if the hydroxyl were oxidized) would generate a new stereocenter, and the stereochemical outcome would be influenced by the existing stereocenter at C-8. The directing effect of the C-8 amino group (or a derivative thereof) would play a crucial role in determining the facial selectivity of the reducing agent's approach. Chiral diamines based on the related 8-amino
Computational Chemistry and Molecular Modeling of 8 Amino 5,6,7,8 Tetrahydronaphthalen 1 Ol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict a variety of molecular characteristics without the need for empirical data.
For a molecule like 8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol, these calculations can determine:
Electron Distribution and Molecular Orbitals: Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for predicting chemical reactivity and the nature of electronic transitions.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (negatively charged) or electron-poor (positively charged). This is vital for predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions with a receptor binding pocket. For instance, the lone pairs on the oxygen and nitrogen atoms of this compound would be identified as key sites for hydrogen bond acceptance and donation, respectively.
Dipole Moment: The magnitude and direction of the molecular dipole moment influence the molecule's solubility and its ability to align within a biological environment like a receptor's binding site.
Studies on related aminotetralin derivatives have utilized these methods to assign UV-Visible absorption spectra and analyze the character of electronic transitions, distinguishing between local excitations and intramolecular charge transfer. nih.gov Such analyses are critical for understanding the photophysical properties and fundamental electronic behavior of these compounds.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its receptor over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a ligand like this compound explores different shapes (conformations) and how it settles into a stable pose within a receptor's binding site.
In a landmark study on 5-substituted-2-aminotetralin (5-SAT) analogues, which are structurally very similar to this compound, MD simulations of up to 1 microsecond were performed after docking the ligands into serotonin (B10506) receptor models (5-HT1A, 5-HT1B, and 5-HT1D). nih.govnih.gov These simulations are crucial for:
Assessing Binding Stability: MD simulations can validate a docking pose by showing whether the ligand remains stably bound over time or if it drifts out of the binding pocket. nih.gov The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored to quantify this stability.
Revealing Key Interactions: Simulations highlight the persistent interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic contacts) between the ligand and specific amino acid residues of the receptor. nih.govlsu.edu For example, simulations of 8-OH-DPAT, a well-known aminotetralin derivative, within the 5-HT1A receptor model showed the importance of electrostatic interactions with the receptor's extracellular regions. lsu.edu
Understanding Receptor Flexibility: Receptors are not rigid structures. MD simulations account for the flexibility of the receptor, showing how it might adapt its shape to accommodate the ligand, a concept known as "induced fit." lsu.edu This is particularly important for understanding the subtle differences that lead to subtype selectivity.
These simulations have been instrumental in explaining why certain aminotetralin analogues show selectivity for different serotonin receptor subtypes, attributing it to interactions with specific, non-conserved amino acid residues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. They aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the potency of novel, unsynthesized molecules.
While a specific QSAR model for this compound is not available in the public literature, the methodology is broadly applied to similar classes of compounds. sciforum.netnih.gov A typical 3D-QSAR study involves:
Dataset Selection: A group of structurally related analogues with a range of measured biological activities (e.g., binding affinity, IC50) is compiled.
Molecular Alignment: All molecules in the dataset are superimposed based on a common structural feature or pharmacophore. This step is critical for ensuring that the calculated property fields are comparable across the series.
Descriptor Calculation: Numerical descriptors representing steric, electrostatic, hydrophobic, and other properties are calculated for each molecule.
Model Building: Statistical methods, such as Partial Least Squares (PLS), are used to create an equation that correlates the descriptors with the biological activity.
Model Validation: The model's predictive power is rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation (predicting the activity of a test set of compounds not used in model generation). mdpi.com
The following subsections describe two of the most common 3D-QSAR methods.
CoMFA is a 3D-QSAR technique that explains the relationship between biological activity and the steric and electrostatic fields of a molecule. nih.gov The aligned molecules are placed in a 3D grid, and at each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated.
The output of a CoMFA analysis is often visualized as a 3D contour map:
Steric Maps: These maps show regions where bulky groups increase (typically shown in green) or decrease (typically shown in yellow) biological activity. For a series of this compound analogues, this could indicate that a larger substituent at a specific position on the naphthalene (B1677914) ring is beneficial for receptor binding, while a bulky group elsewhere might cause a steric clash.
Electrostatic Maps: These maps highlight areas where positive charge (blue contours) or negative charge (red contours) is favorable for activity. This could guide the placement of electron-donating or electron-withdrawing groups to optimize electrostatic interactions with the receptor. nih.gov
Studies on various receptor antagonists have successfully used CoMFA to build predictive models and guide the design of more potent compounds. sciforum.netmdpi.com
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov It uses a Gaussian function for calculating the distance dependence of fields, which avoids some of the singularities present in CoMFA and often results in more easily interpretable contour maps. mdpi.com
For a series of this compound analogues, a CoMSIA model could provide more nuanced insights:
Hydrophobic Maps: Indicate regions where lipophilic (hydrophobic) groups enhance activity (e.g., favorable interactions with a greasy pocket in the receptor) or where hydrophilic groups are preferred.
H-bond Donor/Acceptor Maps: Pinpoint specific locations where hydrogen bond donors (e.g., the -OH or -NH2 groups) or acceptors (e.g., the oxygen or nitrogen atoms) are critical for binding. nih.gov
Together, CoMFA and CoMSIA provide a powerful predictive framework to rationalize the structure-activity relationships within a congeneric series and to prioritize the synthesis of new analogues with improved biological profiles. nanobioletters.com
Pharmacophore Modeling for Receptor Interaction Prediction
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
Pharmacophore models can be generated in two primary ways:
Ligand-Based: By superimposing a set of active molecules, common chemical features are identified. This approach is useful when the 3D structure of the target receptor is unknown.
Structure-Based: By analyzing the interaction pattern of a ligand within a known receptor binding site, a pharmacophore can be derived directly from the key interactions. acs.org
For the aminotetralin scaffold, structure-based pharmacophore modeling has been highly informative. Studies on serotonin receptors have identified a common pharmacophore for agonists that includes an ionic interaction with a conserved aspartate residue (D3.32) in transmembrane helix 3 (TM3) and hydrogen bonding or hydrophobic interactions with residues in TM5. nih.gov The relative positions of these features are critical for high-affinity binding.
A pharmacophore model for this compound would likely feature:
A positive ionizable feature centered on the primary amine.
A hydrogen bond donor/acceptor feature from the hydroxyl group.
A hydrophobic/aromatic feature corresponding to the tetrahydronaphthalene ring system.
These models are invaluable for virtual screening, where large chemical databases are rapidly searched to identify novel compounds that match the pharmacophore and are therefore likely to be active at the target receptor. researchgate.net
Receptor-Ligand Docking and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor to form a stable complex. nih.gov It involves a search algorithm that generates numerous possible binding poses and a scoring function that ranks them based on their predicted binding affinity.
Docking studies have been extensively used to understand the selectivity of aminotetralin derivatives for different receptor subtypes, such as serotonin (5-HT) and dopamine (B1211576) receptors. nih.govnih.gov A detailed study on 5-substituted-2-aminotetralins (5-SATs) docked into models of 5-HT1A, 5-HT1B, and 5-HT1D receptors revealed key molecular determinants for binding and selectivity. nih.govnih.gov
Key Findings from Docking Aminotetralin Analogues:
Conserved Ionic Bond: The protonated amine of the aminotetralin scaffold consistently forms a crucial ionic bond with a highly conserved aspartic acid residue (D3.32) across multiple aminergic GPCRs. nih.gov
Subtype Selectivity from TM5 Interactions: The substituents on the aromatic ring of the tetralin core were found to interact with residues in TM5, such as Y5.38, S5.42, and T5.43. nih.gov Differences in the amino acids at these positions between receptor subtypes often dictate the binding affinity and selectivity of a given analogue. For example, the orientation of a 2'-fluorophenyl substituent at the C(5) position was shown to differ significantly between the 5-HT1A and 5-HT1B/1D receptors, accounting for observed selectivity. nih.gov
Stereoselectivity: Docking studies can effectively explain the observed stereoselectivity of chiral ligands. For many aminotetralins, the (S)-enantiomer binds with significantly higher affinity than the (R)-enantiomer, a preference that can be rationalized by the specific fit within the chiral binding pocket. nih.govnih.gov
The table below summarizes binding affinity data for various 2-aminotetralin analogues at different serotonin receptors, illustrating how structural modifications, guided by computational insights, affect potency and selectivity. nih.gov
Binding Affinities (Ki, nM) of 2-Aminotetralin Analogues at Serotonin Receptors
| Compound | C(2) Substituent | C(5) Substituent | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |
|---|---|---|---|---|---|
| 5-PAT | Dimethylamine | Phenyl | 11 ± 1.2 | 12 ± 1.5 | 1.8 ± 0.3 |
| FPT | Dimethylamine | 2'-Fluorophenyl | 25 ± 2.9 | 12 ± 2.0 | 5.9 ± 0.7 |
| CPT | Dimethylamine | 2'-Chlorophenyl | 46 ± 6.0 | 11 ± 1.6 | 6.3 ± 0.9 |
| PFPT | Pyrrolidine | 2'-Fluorophenyl | 1.6 ± 0.3 | 16 ± 2.0 | 17 ± 2.1 |
| 8-OH-DPAT | Dipropylamine | 8-Hydroxy (reference) | 0.4 ± 0.1 | 115 ± 15 | 120 ± 18 |
Data sourced from ACS Chemical Neuroscience. nih.gov
These computational approaches, from quantum mechanics to whole-receptor simulations, provide a powerful, multi-faceted strategy to investigate compounds like this compound. By leveraging the extensive research on its analogues, a clear path for the rational design and optimization of new ligands targeting aminergic receptors can be effectively mapped out.
Computational Homology Modeling of Relevant Receptors
The development of well-defined three-dimensional models of receptors is crucial, as many GPCRs targeted by aminotetralin derivatives lack experimentally determined crystal structures. nih.gov Homology modeling provides a powerful alternative, constructing a model of a target protein based on the known experimental structure of a related homologous protein, which serves as a template.
For receptors relevant to aminotetralin ligands, such as the serotonin 5-HT1A, 5-HT2A, and dopamine D1 and D2 receptors, homology models have been constructed to facilitate drug design. nih.gov A common template for these GPCRs is the high-resolution crystal structure of the β2-adrenergic receptor. nih.gov The process involves aligning the amino acid sequence of the target receptor with the template sequence, followed by building the 3D model. To improve the accuracy and stability of these initial models, they are often subjected to refinement through molecular dynamics (MD) simulations. These simulations place the modeled receptor into a more realistic environment, such as a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayer, to mimic the cell membrane. nih.gov
Similarly, homology models for the 5-HT7 receptor have been developed to understand its interaction with 5-substituted-2-aminotetralin (5-SAT) analogs. nih.gov These in silico models, often supplemented with extensive MD simulations and binding free energy calculations, are instrumental in rationalizing experimentally observed data, such as binding affinities and stereoselectivity. nih.gov For other closely related receptors like the 5-HT1B and 5-HT1D subtypes, models have been built directly from available high-resolution cryo-electron microscopy (cryo-EM) or crystal structures, providing a solid foundation for detailed docking and simulation studies. nih.gov The resulting validated homology models serve as essential 3D templates for the design and discovery of novel ligands. nih.gov
Analysis of Key Receptor-Ligand Interactions for Aminotetralin Scaffolds
Molecular modeling studies have illuminated the specific interactions that govern the binding of aminotetralin scaffolds to their receptor targets. A cornerstone of this interaction for aminergic GPCR ligands is the formation of an ionic bond between the protonated amine of the ligand and a highly conserved aspartate residue in transmembrane helix 3 (TM3), specifically at position 3.32. nih.gov Molecular dynamics simulations of various 5-SATs docked into 5-HT1A, 5-HT1B, and 5-HT1D receptor models consistently show the ligand's amine group in close proximity (typically <3.5 Å) to this D3.32 residue, confirming the critical nature of this salt bridge for anchoring the ligand in the binding pocket. nih.gov
Beyond this primary anchor point, a network of other interactions determines the ligand's affinity and selectivity. These interactions can be subtle and vary between receptor subtypes. For instance, analysis of 5-SATs at 5-HT1 receptors has identified several key residues involved in binding. nih.gov
Key Interacting Residues in Serotonin Receptors for Aminotetralin Scaffolds
| Receptor Subtype | Interacting Residue | Position | Interaction Type | Ligand Moiety Involved | Reference |
|---|---|---|---|---|---|
| 5-HT1A, 5-HT1B, 5-HT1D | Aspartate | D3.32 | Ionic Bond / Salt Bridge | C(2)-Amine | nih.gov |
| 5-HT1B | Serine | S5.42 | π-hydroxyl (Hydrogen Bond) | Naphthyl Moiety | nih.gov |
| 5-HT1B | Threonine | T5.43 | π-hydroxyl (Hydrogen Bond) | Naphthyl Moiety | nih.gov |
| 5-HT1A/1D | Tyrosine | Y5.43 | π-π Stacking | Phenyl Moiety | nih.gov |
Studies combining molecular modeling with site-directed mutagenesis have validated these interactions. For example, mutating residue I3.33 in the 5-HT1B and 5-HT1D receptors to the smaller valine found in the 5-HT1A receptor significantly increased the affinity of ligands with bulkier C(2) substituents, demonstrating that this position acts as a steric gatekeeper influencing subtype selectivity. nih.gov Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have shown that steric modifications at different positions on the aminotetralin scaffold can tune selectivity; extensions at the C(5) position tend to favor 5-HT7 receptor binding, whereas steric and hydrophobic groups at the C(2) amino position enhance selectivity for the 5-HT1A receptor. nih.gov
In the context of opioid receptors, molecular modeling has also been used to design aminotetralin-based antagonists. core.ac.uk The introduction of a methoxy (B1213986) group at the 3-position of the aminotetralin skeleton was found to increase binding affinity at both μ- and κ-opioid receptors, suggesting this part of the scaffold can be modified to fine-tune activity within this receptor family. researchgate.net
Structure Activity Relationship Sar Studies for 8 Amino 5,6,7,8 Tetrahydronaphthalen 1 Ol Derivatives in Receptor Binding Research
Impact of Structural Modifications on Binding Affinity to Biological Targets
The binding affinity of 8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol derivatives to their biological targets is highly sensitive to modifications at several key positions on the molecule. Research into structurally related compounds, such as the 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole ring system, provides valuable insights into these relationships. ebi.ac.ukacs.org Modifications generally target the aromatic ring, the aliphatic ring, or the amino group.
Aromatic System Modifications: Substitutions on the aromatic portion of the molecule can significantly alter binding affinity and selectivity. For instance, in the related benz[e]indole series, introducing various substituents into the aromatic system was performed to probe their effects on serotonin (B10506) and dopamine (B1211576) receptor subtypes. ebi.ac.ukacs.org The choice of these substituents is often guided by computational methods like principal component analysis (PCA) to explore a wide range of electronic and steric properties. ebi.ac.uk Some of these analogs were found to be equipotent to the parent compound in terms of 5-HT1A receptor effects, demonstrating that the aromatic ring is amenable to substitution without loss of affinity. ebi.ac.uk
Amino Group Modifications: The nature of the substituents on the nitrogen atom is a critical determinant of receptor affinity and functional activity. The prototypical compound, 8-OH-DPAT, features two n-propyl groups on the amino function. A series of analogs of a related benz[e]indole derivative were prepared where the dipropylamino group was modified with a variety of other substituents. documentsdelivered.com This part of the molecule is understood to interact with a specific pocket within the receptor, and changes here can fine-tune the compound's binding profile.
The table below summarizes the impact of representative structural modifications on binding affinity for related aminotetralin and benz[e]indole structures.
| Compound/Modification | Target Receptor | Effect on Binding Affinity | Reference |
| 8-OH-DPAT (Parent Compound) | 5-HT1A | High Affinity | nih.gov |
| Benz[e]indole with Aromatic Substituents | 5-HT1A | Some analogs equipotent to parent compound | ebi.ac.uk |
| Benz[e]indole with Amino Group Modifications | 5-HT1A | Affinity is sensitive to substituent type | documentsdelivered.com |
| (R)-3 (Benzocyclohepten-8-ylamine) | 5-HT1A | Lower potency than 8-OH-DPAT | nih.gov |
Enantiomeric Selectivity in Receptor Binding
Chirality plays a pivotal role in the interaction of this compound derivatives with their receptors. The carbon atom bearing the amino group is a stereocenter, leading to two enantiomers, (R) and (S), which often exhibit significant differences in their biological activity.
For 8-OH-DPAT itself, the (R)-enantiomer is known to be the more active form at 5-HT1A receptors. This enantiomeric selectivity extends to its analogs. In studies of 5,6,7,8-tetrahydro-1-hydroxy-N,N-dipropyl-9H-benzocyclohepten-8-ylamine, a seven-membered ring analog of 8-OH-DPAT, a pronounced stereoselectivity was observed for its interaction with 5-HT1A receptors. nih.gov Only the (R)-enantiomer displayed 5-HT activity, while the (S)-enantiomer was inactive as a 5-HT receptor agonist. nih.gov Interestingly, the inactive (S)-enantiomer showed weak potency as a dopamine receptor agonist, whereas the (R)-enantiomer appeared to be devoid of dopaminergic activity. nih.gov This highlights how stereochemistry not only dictates the magnitude of the effect at one receptor but can also determine the selectivity profile across different receptor families.
The absolute configuration of these molecules influences their conformational preferences, which in turn dictates how well they fit into the chiral binding pocket of the receptor. Molecular mechanics calculations have shown that the preferred conformations of the active (R)-enantiomer of the benzocycloheptene (B12447271) analog are similar in shape to those of other stereoselective 5-HT1A receptor agonists. nih.gov
| Enantiomer | Target Receptor | Observed Activity | Reference |
| (R)-8-OH-DPAT | 5-HT1A | Active Agonist | nih.gov |
| (S)-8-OH-DPAT | 5-HT1A | Less Active/Inactive | nih.gov |
| (R)-enantiomer of a benzocyclohepten-8-ylamine analog | 5-HT1A | Displays 5-HT activity | nih.gov |
| (S)-enantiomer of a benzocyclohepten-8-ylamine analog | 5-HT1A | Inactive as a 5-HT agonist | nih.gov |
| (S)-enantiomer of a benzocyclohepten-8-ylamine analog | Dopamine Receptors | Weakly potent agonist | nih.gov |
Positional Isomerism and its Influence on Receptor Interactions
The specific placement of the hydroxyl and amino groups on the tetralin scaffold is crucial for receptor affinity and selectivity. Moving these functional groups to different positions on the ring system results in positional isomers with distinct pharmacological profiles. The strategy of using positional isomerism can lead to compounds with significantly different shapes and electronic properties, which influences how they interact with biological targets. rsc.org
For example, besides the 8-amino-1-hydroxy substitution pattern of 8-OH-DPAT, isomers such as 5-OH-DPAT and 7-OH-DPAT have been studied. These compounds are known to act as dopamine D3 receptor agonists. wikipedia.org This demonstrates that shifting the position of the hydroxyl group from the 1-position (as in 8-OH-DPAT, which has the hydroxyl group at the equivalent of the 5-position in the 2-aminotetralin numbering system) to the 7-position can shift the primary target from the 5-HT1A receptor to dopamine receptors. Another positional isomer, 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, places the propylamino group at the 6-position instead of the 8-position. nih.gov Such changes fundamentally alter the geometry of the molecule and its ability to form key interactions with amino acid residues within the receptor binding site.
| Isomer | Substitution Pattern | Primary Receptor Target(s) | Reference |
| 8-OH-DPAT | 8-(dipropylamino)-1-ol | 5-HT1A | wikipedia.org |
| 5-OH-DPAT | 5-OH, 2-(dipropylamino) | Dopamine D3 | wikipedia.org |
| 7-OH-DPAT | 7-OH, 2-(dipropylamino) | Dopamine D3 | wikipedia.org |
| 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | 6-(propylamino)-1-ol | Dopamine | nih.gov |
Bioisosteric Approaches in Modulating Receptor Interactions
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to modulate the biological activity of a lead compound. researchgate.net In the context of this compound derivatives, bioisosteric replacements can be used to alter potency, selectivity, metabolic stability, or pharmacokinetic properties.
Key functional groups in 8-OH-DPAT that are targets for bioisosteric replacement include the phenolic hydroxyl group, the aromatic ring system, and the n-propyl groups on the amine. For example, the hydroxyl group is a hydrogen bond donor and acceptor. It could potentially be replaced by other groups that can perform similar roles, such as -NH2 or -SH. researchgate.net The replacement of an ester with an amide is a classic bioisosteric switch that can improve metabolic stability, a principle that can be applied to derivatives. researchgate.net
Furthermore, the tetralin ring system itself can be replaced by other bicyclic or heterocyclic scaffolds to create novel analogs. The development of 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole derivatives is an example of this, where the benzene (B151609) ring of the tetralin is replaced by an indole (B1671886) system. ebi.ac.ukacs.org Such modifications explore new chemical space while aiming to retain the essential pharmacophoric elements required for receptor binding.
| Original Group | Bioisosteric Replacement | Potential Outcome | Reference |
| Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH) | Altered H-bonding capacity and potency | researchgate.net |
| Benzene Ring | Indole, Thiophene, Pyridine | Modified aromatic interactions, altered selectivity | ebi.ac.ukacs.org |
| Ester (-COO-) | Amide (-CONH-) | Increased metabolic stability | researchgate.net |
| Hydrogen (-H) | Fluorine (-F) | Block metabolic oxidation, alter electronics | acs.org |
Functional Characterization of Receptor Agonism and Antagonism
Beyond simply binding to a receptor, it is crucial to characterize the functional response that a compound elicits—whether it acts as an agonist (activator) or an antagonist (blocker). 8-OH-DPAT is the prototypical agonist for the 5-HT1A receptor. nih.gov Its activation of these receptors, which are often inhibitory autoreceptors, leads to a decrease in serotonin release in brain regions like the hippocampus. nih.gov This effect can be attenuated by 5-HT1A antagonists. nih.gov
The functional profile can be highly dependent on the specific chemical structure of the derivative. As noted earlier, enantiomers of an analog showed different functional activities; the (R)-enantiomer was a 5-HT agonist, while the (S)-enantiomer was a weak dopamine agonist. nih.gov Furthermore, positional isomers like 7-OH-DPAT are potent agonists at dopamine D3 receptors. wikipedia.org The development of derivatives aims to fine-tune this functional activity, seeking to create compounds with high potency and selectivity for a single receptor subtype to serve as more precise pharmacological tools. The ultimate goal is to distinguish between agonist and antagonist actions at various serotonin and dopamine receptor subtypes. researchgate.net
| Compound | Receptor | Functional Activity | Key Findings | Reference |
| 8-OH-DPAT | 5-HT1A | Agonist | Prototypical agonist, decreases 5-HT release. | nih.gov |
| 8-OH-DPAT | 5-HT7 | Agonist | Effect is blocked by 5-HT7 antagonists, not 5-HT1A antagonists. | nih.gov |
| 8-OH-DPAT | Dopamine D2/D3 | Modulator | Can influence dopamine transmission, though primarily a 5-HT agent. | nih.gov |
| (R)-enantiomer of a benzocyclohepten-8-ylamine analog | 5-HT1A | Agonist | Stereoselective agonist activity. | nih.gov |
| (S)-enantiomer of a benzocyclohepten-8-ylamine analog | Dopamine Receptors | Weak Agonist | Enantiomer displays functional switch in receptor target. | nih.gov |
| 7-OH-DPAT | Dopamine D3 | Agonist | Positional isomerism confers potent D3 agonism. | wikipedia.org |
Applications of 8 Amino 5,6,7,8 Tetrahydronaphthalen 1 Ol As Research Probes and Chemical Intermediates
Utility in the Synthesis of Complex Organic Molecules
The 8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol core structure is a versatile intermediate in the synthesis of more complex chemical entities. Its inherent functionalities—a primary amine and a phenolic hydroxyl group on a semi-rigid alicyclic-aromatic frame—provide reactive handles for extensive synthetic modifications. This utility is demonstrated in the construction of elaborate molecules designed for specific biological or chemical functions.
One significant application is the synthesis of narcotic antagonists and analgesics. Researchers have utilized aminotetralin precursors, such as 2-amino-1-tetralone, to build derivatives like 1-phenyl-2-aminotetralins and 1-phenyl-3-aminotetralins. nih.govnih.gov These synthetic efforts aim to create compounds with opiate-related activity, highlighting the role of the aminotetralin framework as a key building block in constructing molecules with potential therapeutic value in pain management. nih.govnih.gov
Furthermore, the structural concept has been extended to the development of highly specialized tools for asymmetric catalysis. Chiral diamines based on the closely related 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes. nih.gov These complexes function as effective catalysts for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are crucial intermediates in the synthesis of biologically active alkaloids. nih.gov This demonstrates how the aminotetralin motif can be integrated into larger, more complex systems that perform sophisticated chemical transformations, facilitating the production of other valuable molecules. nih.gov
Development of Chemical Probes for Receptor Mapping and Mechanism Elucidation
Perhaps the most prominent application of this compound derivatives is in their role as chemical probes to investigate the function and structure of neurotransmitter receptors. The N,N-dipropyl derivative, 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a quintessential example. Since its development in the 1980s, 8-OH-DPAT has been widely used as a potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor, making it an indispensable tool in neuroscience. wikipedia.org
Researchers utilize 8-OH-DPAT to probe the physiological and behavioral consequences of 5-HT1A receptor activation. For instance, its ability to induce hypothermia in mice is a standard in vivo assay for quantifying 5-HT1A receptor agonism. mdpi.com It has also been used in microdialysis studies to measure its effect on the extracellular levels of neurotransmitters like serotonin and dopamine (B1211576) in specific brain regions, thereby elucidating the neurochemical pathways it influences. nih.gov Behavioral studies, such as conditioned place preference tests, have employed 8-OH-DPAT to dissect its dose-dependent reinforcing or aversive effects, providing insight into its complex mechanisms of action. nih.gov
Beyond studying receptor function, the aminotetralin scaffold is central to receptor mapping. By synthesizing a library of analogues, such as the 5-substituted-2-aminotetralin (5-SAT) platform, and evaluating their binding affinities, researchers can delineate the structural requirements for ligand recognition at various receptor subtypes. nih.govacs.org These structure-activity relationship (SAR) studies, often combined with computational molecular modeling and site-directed mutagenesis, help to identify specific amino acid residues within the receptor's binding pocket that are critical for interaction. nih.govacs.org This approach has been instrumental in mapping the binding sites of the highly homologous 5-HT1A, 5-HT1B, and 5-HT1D receptors, guiding the design of more selective ligands. nih.gov
Interactive Table: Aminotetralin Derivatives as Research Probes
| Compound/Class | Primary Target(s) | Key Research Application(s) |
| 8-OH-DPAT | 5-HT1A Receptor (Agonist), 5-HT7 Receptor (Agonist) | Prototypical probe for studying 5-HT1A function; used in hypothermia, microdialysis, and behavioral studies. wikipedia.orgmdpi.comnih.gov |
| 5-Substituted-2-Aminotetralins (5-SATs) | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT7 Receptors | Library of compounds used for SAR studies to map receptor binding sites and develop subtype-selective ligands. nih.govacs.orgnih.gov |
| p-MPPI | 5-HT1A Receptor (Antagonist) | Used as a selective antagonist to block the effects of 8-OH-DPAT and confirm 5-HT1A receptor involvement. nih.gov |
Role as Building Blocks in Medicinal Chemistry Research
The this compound structure is a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for more than one type of biological target. Its value lies in its ability to serve as a starting point for the rational design and synthesis of new therapeutic agents. The aminotetralin core is a key building block in the development of ligands for various G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, which are targets for a host of neuropsychiatric disorders. digitellinc.com
A major focus of research has been the development of subtype-selective serotonin receptor ligands. The high homology among serotonin receptor subtypes makes designing selective drugs a significant challenge. acs.orgdigitellinc.com The 5-substituted-2-aminotetralin (5-SAT) chemotype, built upon the aminotetralin scaffold, has emerged as a successful platform for tackling this problem. digitellinc.com By systematically modifying substitution patterns at the C5 position of the tetralin ring and the C2 amino group, medicinal chemists have developed novel compounds with high affinity and selectivity for specific receptors like 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7. nih.govnih.gov For example, strategic additions have yielded ligands with over 100-fold selectivity for the 5-HT1A receptor over other subtypes, a critical step in creating drugs with fewer off-target effects. nih.govacs.org
The versatility of the aminotetralin building block is also evident in its application to other target classes. Synthetic modifications of the core structure have led to the creation of compounds with significant activity as narcotic antagonists and analgesics, targeting the opioid receptor system. nih.govnih.gov This demonstrates the scaffold's adaptability and its broad utility as a foundational element in drug discovery programs aimed at diverse therapeutic areas.
Future Directions and Emerging Research Avenues for 8 Amino 5,6,7,8 Tetrahydronaphthalen 1 Ol
Development of Novel Synthetic Routes
The development of efficient, stereoselective, and sustainable synthetic routes to access enantiopure 8-amino-5,6,7,8-tetrahydronaphthalen-1-ol and its derivatives is a primary focus of ongoing research. While classical methods exist, future efforts are directed towards more advanced and greener methodologies.
One promising approach is the use of asymmetric catalysis , which provides a direct method for producing chiral amines and alcohols. Transition metal catalysts, particularly those based on rhodium and ruthenium, have shown effectiveness in the asymmetric transfer hydrogenation (ATH) of related cyclic aromatic imines and ketones. mdpi.com Future work could involve the development of novel chiral ligands specifically tailored for the asymmetric reduction of a suitable tetralone precursor to introduce the desired stereochemistry at both the C1 and C8 positions simultaneously.
Biocatalysis represents another key avenue. Enzymes, such as lipases and alcohol dehydrogenases, offer high enantioselectivity under mild reaction conditions. For instance, dynamic kinetic resolution using lipases has been successfully employed for the synthesis of related chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives. mdpi.com This strategy could be adapted to resolve racemic intermediates in the synthesis of this compound, overcoming the limitations of traditional resolution methods which often involve expensive resolving agents and result in lower yields. mdpi.com
Furthermore, the development of divergent synthetic strategies will be crucial. These methods allow for the rapid creation of a library of structurally diverse analogs from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies. researchgate.net Starting from a common tetralone precursor, divergent pathways could be designed to introduce a wide range of substituents on the aromatic ring, the amino group, or by modifying the hydroxyl group.
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency | Direct asymmetric reduction of a diketone or aminoketone precursor. |
| Biocatalysis | High stereoselectivity, mild/green conditions | Enzymatic resolution of racemic intermediates to yield enantiopure products. |
| Divergent Synthesis | Rapid generation of diverse analogs | Creation of a library of derivatives for SAR studies from a common precursor. |
Exploration of Undiscovered Reactivity Pathways
The rich functionality of this compound presents opportunities to explore novel chemical transformations. Future research will likely focus on leveraging modern synthetic methods to functionalize this scaffold in previously unexplored ways.
A significant area of interest is the C-H activation of the tetralin core. Both the aromatic and aliphatic C-H bonds are potential targets for late-stage functionalization. This would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses.
Another emerging field is photoredox catalysis , which uses visible light to generate reactive intermediates under mild conditions. Alkoxy radicals, for example, can be generated from alcohols and participate in a variety of transformations, including hydrogen atom transfer (HAT) and C-C bond additions. acs.org Applying these methods to the hydroxyl group of this compound could unlock new pathways for intramolecular cyclizations or intermolecular couplings, leading to novel polycyclic structures.
The interplay between the amino and hydroxyl groups also offers avenues for exploration. The formation of unique intramolecular hydrogen bonds can influence the conformation and reactivity of the molecule. researchgate.net Investigating reactions that proceed via intermediates where these two groups interact, such as the formation of transient oxazolidines, could lead to novel stereoselective transformations on the tetralin ring.
| Reactivity Pathway | Potential Outcome | Enabling Methodology |
| C-H Activation | Late-stage functionalization of the aromatic or aliphatic core. | Transition metal catalysis. |
| Photoredox Catalysis | Generation of novel polycyclic structures via radical intermediates. | Visible light-mediated reactions. |
| Functional Group Interplay | Stereoselective transformations guided by intramolecular interactions. | Conformationally-driven reactions. |
Advanced Computational Modeling for Predictive Research
Computational chemistry is poised to play a transformative role in accelerating research on this compound and its derivatives. By predicting molecular properties and interactions, computational models can guide synthetic efforts and biological screening.
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, predict the stereochemical outcomes of synthetic transformations, and calculate spectroscopic properties to aid in structural characterization. This is particularly useful for understanding the conformational preferences of the flexible saturated ring and how they influence reactivity. researchgate.net
Molecular dynamics (MD) simulations can provide insights into how these molecules interact with biological targets, such as receptors and enzymes. By simulating the dynamic behavior of the ligand-protein complex, researchers can understand the key interactions that govern binding affinity and selectivity. This information is critical for the rational design of more potent and selective ligands.
Quantitative Structure-Activity Relationship (QSAR) and machine learning models represent another powerful tool. By training models on existing datasets of aminotetralin derivatives and their biological activities, it is possible to predict the activity of novel, yet-to-be-synthesized compounds. nih.gov This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources.
| Computational Method | Application | Research Question Addressed |
| Quantum Mechanics (DFT) | Elucidate reaction mechanisms, predict stereoselectivity. | What is the most likely pathway for a novel reaction? |
| Molecular Dynamics (MD) | Simulate ligand-protein binding and dynamics. | What are the key interactions responsible for biological activity? |
| QSAR/Machine Learning | Predict biological activity of virtual compounds. | Which novel derivatives are most likely to be active? |
Design of Highly Selective Ligands for Novel Biological Targets
The aminotetralin scaffold is a well-established pharmacophore, but there remains vast potential to design ligands for novel and challenging biological targets. Future research will focus on achieving higher selectivity and exploring new therapeutic applications.
One key strategy is the design of ligands with specific polypharmacology , meaning they are engineered to interact with multiple targets simultaneously to achieve a desired therapeutic effect. nih.gov Automated, multi-objective optimization algorithms can be used to design compounds that maximize activity at desired targets while minimizing off-target effects, particularly those that lead to adverse reactions. nih.gov
Another approach is the development of ligands for targets beyond traditional G-protein coupled receptors (GPCRs). For example, the structural motifs within this compound could be incorporated into inhibitors of enzymes like histone methyltransferases (e.g., EZH2), which are implicated in cancer. rsc.org This involves designing molecules that can effectively compete with endogenous substrates in the enzyme's active site.
Furthermore, the principles of fragment-based ligand design can be applied. The aminotetralin core can be considered a starting fragment, which is then elaborated upon to build high-affinity ligands. By exploring the chemical space around this core, it is possible to identify novel interactions with a target protein and develop highly selective binders. This approach has been successful in designing ligands for a wide range of biological targets, from enzymes to protein-protein interactions.
Q & A
What synthetic methodologies are commonly employed for the preparation of 8-Amino-5,6,7,8-tetrahydronaphthalen-1-ol?
The synthesis of this compound typically involves multi-step routes, including catalytic hydrogenation of naphthalene derivatives, followed by regioselective functionalization. For example, analogous syntheses (e.g., 2-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol) utilize boron trifluoride-mediated electrophilic substitution and subsequent deprotection . Key steps include:
- Lithiation with sec-BuLi/TMEDA to activate aromatic positions.
- Borylation with B(OEt)₃ to introduce hydroxyl groups.
- Purification via flash chromatography (e.g., EtOAc/hexanes gradient) to isolate intermediates .
How can researchers validate the structural integrity and purity of this compound?
Critical techniques include:
- ¹H/¹³C NMR spectroscopy to confirm substitution patterns and stereochemistry (e.g., δ 6.68 ppm for aromatic protons in related compounds) .
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- HPLC with UV detection to assess purity (>95% is standard for pharmacological studies) .
What are the key challenges in optimizing reaction yields for this compound derivatives?
Yield optimization requires:
- Stoichiometric control of reagents (e.g., excess B(OEt)₃ can lead to side reactions).
- Temperature modulation (e.g., maintaining 0°C during lithiation to prevent decomposition).
- Catalyst screening (e.g., Pd/C for hydrogenation steps) . Contradictions in yield reports (e.g., 23% vs. 95% in similar syntheses) highlight the need for tailored conditions .
How do structural modifications at the amino group impact the compound’s bioactivity?
Substitutions on the amino group (e.g., alkylation, acylation) influence receptor binding. For example:
- N-Alkylation in 7-Dipropylamino-5,6,7,8-tetrahydronaphthalen-1-ol (8-OH-DPAT) enhances 5-HT1A receptor agonism .
- Steric hindrance from bulky groups may reduce solubility but improve metabolic stability .
What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE): Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks (H315/H319) .
- Ventilation: Use fume hoods to avoid inhalation (H335) .
- Waste disposal: Neutralize acidic/basic byproducts before disposal .
What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
- Receptor binding assays (e.g., radioligand displacement for serotonin or opioid receptors) .
- Cytotoxicity screening using MTT or resazurin assays in cancer cell lines .
- Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) .
How can computational modeling predict the reactivity of derivatives?
- Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic attack.
- Molecular docking (e.g., AutoDock Vina) simulates binding affinities to targets like κ-opioid receptors .
What advanced techniques resolve contradictions in reported spectral data for this compound?
- 2D NMR (COSY, HSQC) clarifies coupling patterns in complex spectra.
- X-ray crystallography provides definitive stereochemical assignments, resolving discrepancies in NOE data .
How does solvent choice affect the stability of this compound in solution?
- Polar aprotic solvents (e.g., DMSO) stabilize the amino group via hydrogen bonding but may accelerate oxidation.
- Aqueous buffers (pH 7.4) are ideal for pharmacokinetic studies but require antioxidants (e.g., ascorbic acid) to prevent degradation .
What strategies mitigate racemization during asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
